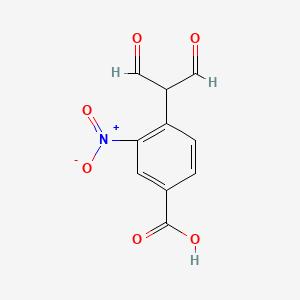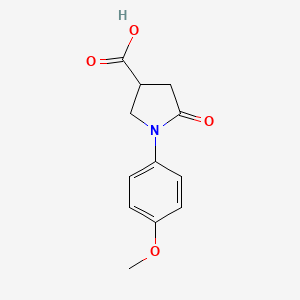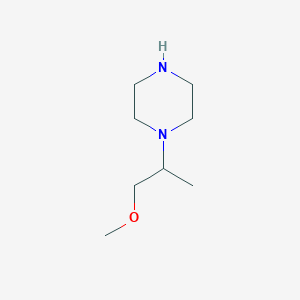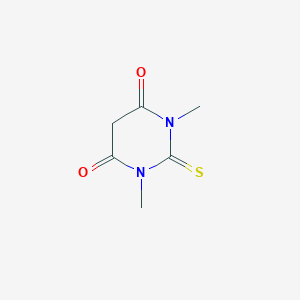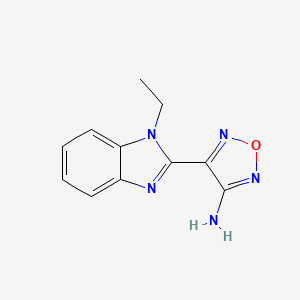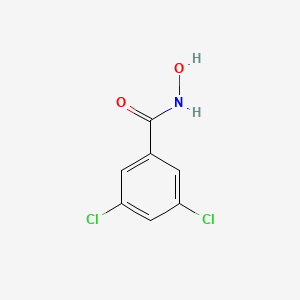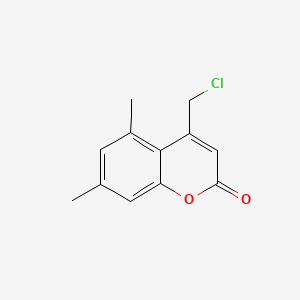
4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one
Overview
Description
Chloromethyl compounds are generally used as intermediates in organic synthesis . They are often used in reactions to introduce a methyl group with a leaving group (chloride), which can then participate in further reactions .
Synthesis Analysis
The synthesis of chloromethyl compounds often involves the reaction of an aromatic compound with formaldehyde and a halogen source in the presence of a Lewis acid catalyst . This is known as the Blanc chloromethylation .Chemical Reactions Analysis
Chloromethyl compounds can participate in a variety of chemical reactions. They are often used as intermediates in organic synthesis, where the chloromethyl group acts as a leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Physical and chemical properties of chloromethyl compounds can vary greatly depending on the specific compound. Some general physical properties include color, density, hardness, and melting and boiling points .Scientific Research Applications
1. Structural and Spectroscopic Analysis
4,7-Dimethyl-2H-chromen-2-one and its sulfur analogue were synthesized and characterized through spectroscopic methods and mass spectrometry. These compounds, including variants of the 2H-chromen-2-one structure, exhibit extended π-bonding contributing to their planarity and display intermolecular hydrogen-bonding interactions, which are crucial for understanding their chemical behavior and potential applications in materials science (Delgado Espinosa et al., 2017).
2. Synthesis and Applications in Vitamin Analogs
Research on methyl-substituted chromanols, which are structurally related to 4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one, indicates their relevance in the synthesis of vitamin K analogs. This highlights the potential of these compounds in nutritional science and pharmaceutical applications (Maruyama et al., 1979).
3. Development of Asymmetric Diketones
A study on the synthesis of asymmetric 1,5-diketones based on 4-hydroxy-2H-chromen-2-one showcases the chemical versatility of these compounds. This process involves multi-component condensation, indicating their potential use in complex organic syntheses and pharmaceutical research (Kostritskiy et al., 2020).
4. Crystal Structure Analysis
The study of the crystal structure of similar compounds to 4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one offers insights into their intramolecular hydrogen bonding and crystal packing. This information is vital for materials science and the development of new compounds with desired physical properties (Manolov et al., 2008).
5. Novel Syntheses and Chemical Transformations
Research has been conducted on new syntheses based on 4-hydroxy-2H-chromen-2-ones, demonstrating the reactivity and transformation potential of these compounds in organic chemistry. This includes the alkylation and subsequent reactions with various amines, opening avenues for creating a range of derivatives with potential biological activity (Avetisyan et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-(chloromethyl)-5,7-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-7-3-8(2)12-9(6-13)5-11(14)15-10(12)4-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHMLRJDORGFNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359102 | |
| Record name | 4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one | |
CAS RN |
41295-58-3 | |
| Record name | 4-(Chloromethyl)-5,7-dimethyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41295-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




